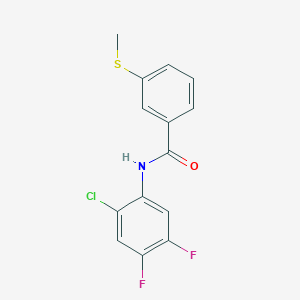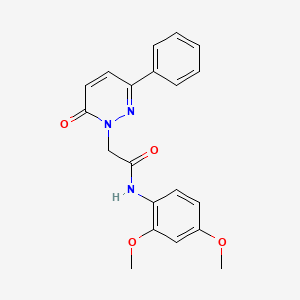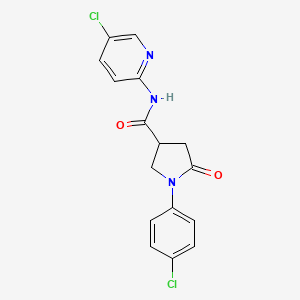![molecular formula C22H23N3O3 B5440026 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5440026.png)
1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol is a chemical compound that has gained popularity in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol are varied and depend on the specific application. In general, it has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antimicrobial properties, particularly against gram-positive bacteria.
実験室実験の利点と制限
One advantage of using 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its versatility. It can be used in a variety of applications, including anti-inflammatory, anti-tumor, and anti-microbial studies. Additionally, it has shown promise in treating neurological disorders. However, one limitation is that it may not be suitable for all applications. For example, it may not be effective against certain types of cancer or bacteria.
将来の方向性
There are several future directions for research on 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly against specific types of cancer. Additionally, further research could be done to optimize the synthesis method and improve the yield of the compound.
合成法
The synthesis method of 1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methoxypyridine-3-carboxylic acid with 2-methyl-6-nitroquinoline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-piperidone to form the final product. This method has been optimized to produce high yields of the compound.
科学的研究の応用
1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-5-6-16-14-17(7-8-19(16)24-15)22(27)9-12-25(13-10-22)21(26)18-4-3-11-23-20(18)28-2/h3-8,11,14,27H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZJMPDYBVEAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4=C(N=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5439982.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-3-piperidinol](/img/structure/B5439987.png)
![6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5440000.png)

![4-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5440011.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440039.png)
